

# Ethyl 4-Chloro-1-piperidinecarboxylate CAS number 152820-13-8

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name:	<i>Ethyl 4-Chloro-1-piperidinecarboxylate</i>
Cat. No.:	B586631

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An In-depth Technical Guide to **Ethyl 4-Chloro-1-piperidinecarboxylate** (CAS: 152820-13-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Ethyl 4-Chloro-1-piperidinecarboxylate**, a key chemical intermediate in the pharmaceutical and agrochemical industries. This document consolidates available data on its chemical and physical properties, outlines a probable synthetic route, discusses its applications, and summarizes safety and handling protocols.

## Chemical and Physical Properties

**Ethyl 4-Chloro-1-piperidinecarboxylate** is a halogenated piperidine derivative.<sup>[1]</sup> The presence of the chlorine atom at the 4-position and the ethyl carbamate group on the nitrogen atom makes it a versatile building block for further chemical modification.<sup>[2]</sup>

Table 1: General Information

Identifier	Value
CAS Number	<b>152820-13-8</b> [3]
Molecular Formula	C <sub>8</sub> H <sub>14</sub> CINO <sub>2</sub> [3]
Molecular Weight	191.66 g/mol [3]
Synonyms	1-Carbethoxy-4-chloropiperidine, 4-Chloro-1-(ethoxycarbonyl)piperidine[3]

| Purity | Typically >98.0% (GC)[3] |

Table 2: Physical Properties

Property	Value
Appearance	Colorless to light yellow/orange clear liquid[2][3]
Density	1.16 g/cm <sup>3</sup> [2]
Flash Point	108 °C (226 °F)[4][5]
Refractive Index	n <sub>20/D</sub> 1.48[2]
Melting Point	No data available[4][6]

| Boiling Point | No data available[4][6] |

## Synthesis and Experimental Protocol

While specific peer-reviewed synthesis protocols for **Ethyl 4-Chloro-1-piperidinecarboxylate** are not detailed in the available literature, a standard and chemically sound method involves the chlorination of its corresponding alcohol precursor, Ethyl 4-hydroxy-1-piperidinecarboxylate.

**Proposed Synthetic Pathway:** The conversion is typically achieved using a standard chlorinating agent such as thionyl chloride (SOCl<sub>2</sub>) or oxalyl chloride in an appropriate aprotic solvent like dichloromethane (DCM).

## General Experimental Protocol (Proposed):

- Dissolution: Dissolve Ethyl 4-hydroxy-1-piperidinocarboxylate (1 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen).
- Cooling: Cool the solution to 0 °C using an ice bath.
- Reagent Addition: Add a chlorinating agent (e.g., thionyl chloride, 1.1-1.5 equivalents) dropwise to the stirred solution. A catalytic amount of dimethylformamide (DMF) may be added if using oxalyl chloride.
- Reaction: Allow the reaction to warm to room temperature and stir for several hours (typically 2-12 h), monitoring progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Quenching: Upon completion, carefully quench the reaction by slowly adding it to a cold, saturated aqueous solution of sodium bicarbonate.
- Extraction: Separate the organic layer, and extract the aqueous layer two more times with dichloromethane.
- Washing & Drying: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
- Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography to yield the final product.

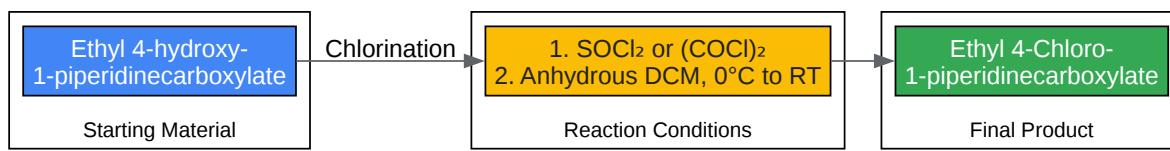


Diagram 1: Proposed Synthesis Workflow

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Diagram 1: Proposed Synthesis Workflow

## Applications in Research and Development

**Ethyl 4-Chloro-1-piperidinocarboxylate** serves as a valuable intermediate in medicinal chemistry and agrochemical synthesis.<sup>[7]</sup> The piperidine scaffold is a common motif in many biologically active compounds, and the chloro-substituent provides a reactive handle for introducing a wide variety of functional groups via nucleophilic substitution.

This allows for the construction of diverse chemical libraries for drug discovery programs, particularly in the development of novel analgesics and anti-inflammatory agents.<sup>[2]</sup> The ethyl carbamate protects the piperidine nitrogen, making the molecule stable under various reaction conditions while allowing for its potential deprotection later in a synthetic sequence.

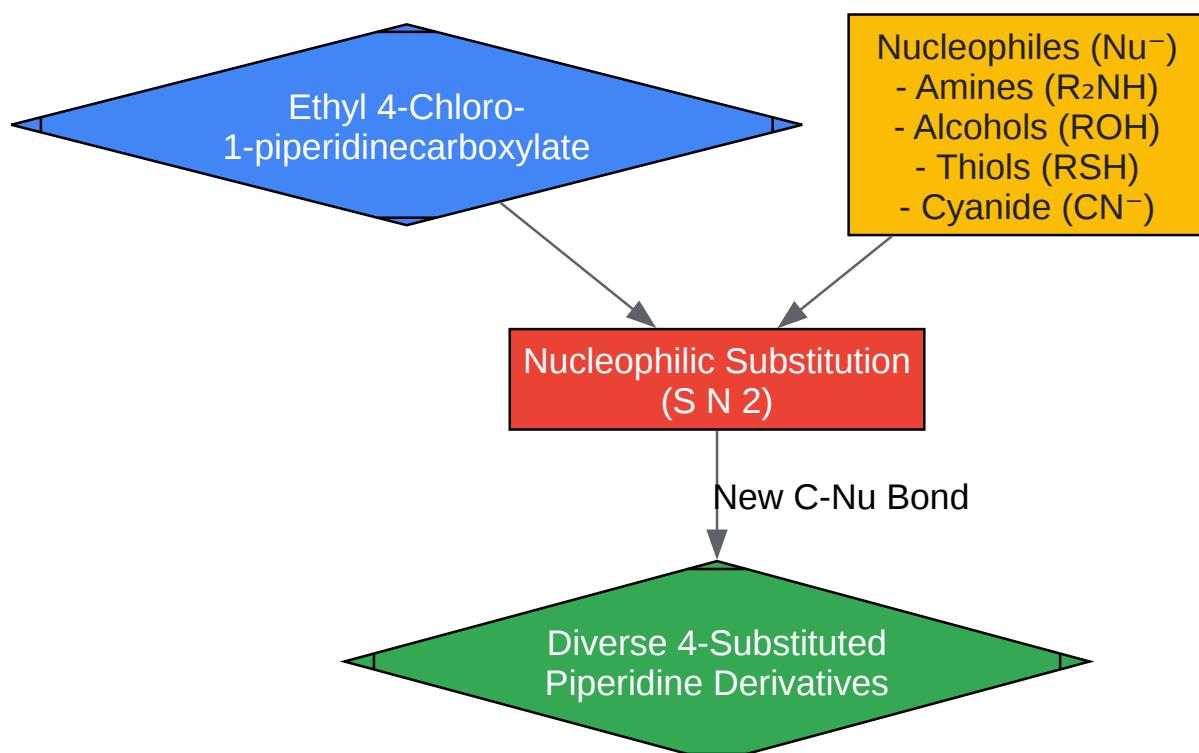


Diagram 2: Role as a Synthetic Intermediate

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Diagram 2: Role as a Synthetic Intermediate

## Spectroscopic Analysis (Predicted)

While experimental spectra are not readily available in public databases, the structure of **Ethyl 4-Chloro-1-piperidinecarboxylate** allows for the prediction of its key spectroscopic features.

Table 3: Predicted Spectroscopic Data

Technique	Predicted Features
<sup>1</sup> H NMR	<ul style="list-style-type: none"><li>- ~4.1 ppm (quartet): <b>-O-CH<sub>2</sub>-CH<sub>3</sub> of the ethyl group.</b></li><li>- ~1.2 ppm (triplet): <b>-O-CH<sub>2</sub>-CH<sub>3</sub> of the ethyl group.</b></li><li>- ~3.0-3.8 ppm (multiplets): <b>Piperidine protons adjacent to the nitrogen (H<sub>2</sub>, H<sub>6</sub>).</b></li><li>- ~4.0-4.3 ppm (multiplet): <b>Proton at the chlorine-bearing carbon (H<sub>4</sub>).</b></li><li>- ~1.8-2.2 ppm (multiplets): <b>Remaining piperidine protons (H<sub>3</sub>, H<sub>5</sub>).</b></li></ul>
<sup>13</sup> C NMR	<ul style="list-style-type: none"><li>- ~155 ppm: Carbonyl carbon (C=O) of the carbamate.</li><li>- ~61 ppm: -O-CH<sub>2</sub>-CH<sub>3</sub> of the ethyl group.</li><li>- ~55-60 ppm: Carbon bearing the chlorine atom (C<sub>4</sub>).</li><li>- ~40-45 ppm: Carbons adjacent to the nitrogen (C<sub>2</sub>, C<sub>6</sub>).</li><li>- ~30-35 ppm: Remaining piperidine carbons (C<sub>3</sub>, C<sub>5</sub>).</li><li>- ~14 ppm: -O-CH<sub>2</sub>-CH<sub>3</sub> of the ethyl group.</li></ul>
IR	<ul style="list-style-type: none"><li>- ~1700 cm<sup>-1</sup>: Strong C=O stretching vibration from the carbamate group.</li><li>- ~2850-2950 cm<sup>-1</sup>: C-H stretching vibrations.</li><li>- ~1100-1250 cm<sup>-1</sup>: C-O and C-N stretching vibrations.</li><li>- ~650-800 cm<sup>-1</sup>: C-Cl stretching vibration.</li></ul>

| Mass Spec. | - Molecular Ion (M<sup>+</sup>): Expected isotopic pattern for one chlorine atom at m/z 191 (<sup>35</sup>Cl) and 193 (<sup>37</sup>Cl) in an approximate 3:1 ratio. |

## Safety and Handling

Based on available Safety Data Sheets (SDS), **Ethyl 4-Chloro-1-piperidinecarboxylate** is not classified as a hazardous substance under GHS/OSHA criteria, but standard laboratory precautions should always be observed.[3][6]

Table 4: Hazard and Precautionary Information

Category	Information
GHS Classification	<b>Not classified as hazardous[6][8]</b>
Signal Word	None[6]
Hazard Statements	None[6]
Personal Protective	Wear protective gloves, safety glasses with side-shields, and laboratory coat.[3][8]
Engineering Controls	Use in a well-ventilated area or under a chemical fume hood.[3]
Fire Fighting	Use dry chemical, foam, water spray, or carbon dioxide as extinguishing media.[6] Combustion may produce toxic fumes including hydrogen chloride, carbon oxides, and nitrogen oxides.[3]
Handling	Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[3]
Storage	Keep container tightly closed. Store in a cool, dark, and dry place away from incompatible materials such as strong oxidizing agents.[3]

| Disposal | Dispose of contents and container in accordance with local, regional, and national regulations.[4] |

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- To cite this document: BenchChem. [Ethyl 4-Chloro-1-piperidinecarboxylate CAS number 152820-13-8]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b586631#ethyl-4-chloro-1-piperidinecarboxylate-cas-number-152820-13-8>]

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